1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound you’re asking about seems to be a derivative of 4-Chlorobenzoic acid . 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .
Synthesis Analysis
4-Chlorobenzoic acid can be prepared by the oxidation of 4-chlorotoluene . Another related compound, 4-chlorobenzyl alcohol, can be oxidized to 4-chlorobenzoic acid . The reaction involves the use of hypochlorite as an oxidant .Molecular Structure Analysis
The molecular structure of a related compound, 4-Chlorobenzyl alcohol, has been analyzed . Its molecular formula is C7H7ClO and its molecular weight is 142.583 .Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid is a key reaction . This reaction involves the use of hypochlorite as an oxidant . Another reaction involving a related compound, 4-chlorobenzyl alcohol, is its oxidation by Cr(VI) in micellar media .Physical and Chemical Properties Analysis
4-Chlorobenzoic acid, a related compound, is a white solid with a density of 1.571 g/cm3. It has a melting point of 241.5 °C and a boiling point of 276 °C .Scientific Research Applications
Synthesis and Characterization
1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives are subjects of synthesis and characterization studies to understand their chemical properties and potential applications. Zhao Jing-gui (2005) synthesized a novel compound closely related to the chemical structure and characterized it using elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its crystal structure and ketonic configuration without a betaine (Zhao Jing-gui, 2005). This process of synthesis and characterization is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals.
Catalytic Properties
The compound and its derivatives are explored for their catalytic properties. Paul et al. (2021) discussed the synthesis of coordination polymers (CPs) using related compounds as ligands, demonstrating their effectiveness as heterogeneous catalysts in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions under solvent-free conditions, showcasing the potential of these compounds in catalysis and green chemistry (Paul et al., 2021).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of this compound are used in the synthesis of various pharmacologically active molecules. Ghorbani‐Vaghei et al. (2016) synthesized new 1,4-dihydropyridine derivatives and evaluated them for antibacterial and antioxidant activities, indicating the relevance of this chemical scaffold in the development of new therapeutics (Ghorbani‐Vaghei et al., 2016).
Structural Studies and Materials Science
Structural studies of compounds related to this compound contribute to the field of materials science, especially in understanding the properties of new materials. The work of R. Pandian et al. (2014) on the crystal structures of related compounds helps in understanding the molecular conformation and potential applications in materials science (Pandian et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFFJDBXVSKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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